molecular formula C8H11NO B062732 2-(pyridin-3-yl)propan-1-ol CAS No. 191351-66-3

2-(pyridin-3-yl)propan-1-ol

Cat. No.: B062732
CAS No.: 191351-66-3
M. Wt: 137.18 g/mol
InChI Key: UWGLUJFAHOUNKV-UHFFFAOYSA-N
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Description

3-Pyridineethanol, beta-methyl-(9CI): is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C8H11NO. Pyridine derivatives are known for their diverse biological activities and are often used in the development of new pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineethanol, beta-methyl-(9CI) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the reduction of 3-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol .

Industrial Production Methods: Industrial production of 3-Pyridineethanol, beta-methyl-(9CI) may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps like purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridineethanol, beta-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-Pyridineethanol, beta-methyl-(9CI) is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in assays to investigate enzyme activities or receptor binding.

Medicine: In medicine, derivatives of 3-Pyridineethanol, beta-methyl-(9CI) are explored for their pharmacological properties. They may have potential as therapeutic agents for various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 3-Pyridineethanol, beta-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

    2-Pyridineethanol: Another pyridine derivative with similar chemical properties but different biological activities.

    4-Pyridineethanol: Similar in structure but may have distinct reactivity and applications.

    3-Pyridinepropanol: A related compound with a longer carbon chain, leading to different physical and chemical properties.

Uniqueness: 3-Pyridineethanol, beta-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities. Its beta-methyl group influences its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLUJFAHOUNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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